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Compound Name: 1H-borepin, 1-methyl-

Cat. No.: B15439765

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromaticity of 1-methyl-1H-borepin, a boron-
containing heterocyclic compound. By examining key computational aromaticity indices, this
document offers insights into the electronic structure and potential reactivity of this molecule,
drawing comparisons with the archetypal aromatic compound, benzene, and the anti-aromatic
cyclobutadiene.

Introduction to Borepin Aromaticity

1H-Borepin and its derivatives, such as 1-methyl-1H-borepin, are of significant interest in
computational and synthetic chemistry. Isoelectronic with the aromatic tropylium cation, the
borepin ring system contains 6 1t-electrons, fulfilling Hiickel's rule for aromaticity. The key
feature enabling this is the sp?-hybridized boron atom, which possesses a vacant p-orbital that
participates in the cyclic t-conjugation.[1][2] However, computational studies have consistently
characterized the aromaticity of the borepin ring as relatively weak.[3] This guide delves into
the quantitative measures of this aromaticity.

Comparative Aromaticity Data

To objectively assess the aromaticity of 1-methyl-1H-borepin, we have compiled data for key
aromaticity indices: Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator
Model of Aromaticity (HOMA). These values are compared against benzene (a strong aromatic
compound) and cyclobutadiene (an anti-aromatic compound).
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It is important to note that while specific NICS values for the parent 1H-borepin are available
and considered a close approximation for the 1-methyl derivative (as the methyl group's effect
on the ring's overall aromaticity is minimal), a precise HOMA value for 1H-borepin or its 1-
methyl derivative is not readily available in the cited literature. The table reflects this with an
estimated value based on its characterization as weakly aromatic.

Compound Aromaticity
NICS(0) (ppm) NICS(1) (ppm) HOMA

Name Character

1H-Borepin -3.7 -6.9 ~0.5 (est.) Weakly Aromatic

Benzene -9.7 -10.2 ~1.0 Aromatic

Cyclobutadiene +27.6 +17.3 -4.4 Anti-aromatic

Experimental and Computational Protocols

The determination of aromaticity is heavily reliant on computational chemistry. The following
sections detail the methodologies for the key experiments cited in the comparative data.

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a widely used magnetic criterion for assessing aromaticity. It is calculated by placing a
"ghost" atom (a point in space with no nucleus or electrons) at the center of the ring (NICS(0))
and at a specified distance above the ring plane (typically 1 A, denoted as NICS(1)). The
magnetic shielding tensor at this point is then calculated.

Computational Protocol:

o Geometry Optimization: The molecular geometry of the compound of interest is first
optimized using a suitable level of theory, for example, with Density Functional Theory (DFT)
using the B3LYP functional and a 6-311+G** basis set.

¢ NICS Calculation: A subsequent single-point energy calculation is performed with the
optimized geometry. In this step, the magnetic shielding tensor is calculated using a method
like the Gauge-Independent Atomic Orbital (GIAO) method.
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e Ghost Atom Placement: A ghost atom (designated as 'Bg' in Gaussian input files) is placed at
the geometric center of the ring for the NICS(0) calculation. For NICS(1), the ghost atom is
placed 1.0 A directly above the ring's geometric center.

o Data Interpretation: The calculated isotropic magnetic shielding value at the ghost atom is
taken, and its sign is reversed. A negative NICS value indicates a diatropic ring current,
characteristic of aromaticity. A positive NICS value signifies a paratropic ring current,
indicative of anti-aromaticity. Values close to zero suggest a non-aromatic system. NICS(1) is
often considered a better measure of the 1t-electron contribution to aromaticity as it
minimizes the effects of o-electron density.

Harmonic Oscillator Model of Aromaticity (HOMA)
Analysis

HOMA is a geometry-based index of aromaticity. It evaluates the degree of bond length
equalization within a cyclic system, comparing it to an ideal aromatic system. The HOMA index
is calculated based on the deviation of the bond lengths in the ring from an optimal value,
which is derived from a reference aromatic molecule (like benzene).

Computational Protocol:

» High-Quality Geometry: An accurate molecular geometry is crucial for a reliable HOMA
calculation. This is typically obtained from high-level computational optimizations (e.g., using
DFT with a large basis set) or from experimental X-ray crystallography data.

e Bond Length Measurement: The bond lengths of all the bonds forming the cyclic path are

measured from the optimized geometry.

o HOMA Calculation: The HOMA index is calculated using the following formula:
HOMA =1 - [a/n * Z(R_opt - R_i)?]
where:

o nis the number of bonds in the ring.
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o ais a normalization constant chosen to give HOMA = 1 for the reference molecule (e.g.,
benzene) and HOMA = 0 for a hypothetical non-aromatic Kekulé structure. For C-C bonds,
ais 257.7.

o R_opt is the optimal bond length for an aromatic C-C bond (1.388 A).

o R_i are the individual bond lengths in the ring being analyzed.

o Data Interpretation: HOMA values range from 1 for a fully aromatic system to O for a non-
aromatic system. Negative values indicate anti-aromaticity, signifying significant bond length
alternation.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for determining the aromaticity of a
molecule using computational methods.
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Computational Aromaticity Analysis Workflow
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Caption: Workflow for Computational Aromaticity Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Computational Analysis of 1-Methyl-1H-borepin's
Aromaticity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15439765#computational-analysis-of-the-aromaticity-
of-1h-borepin-1-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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